Product packaging for Dibenzepin hydrochloride(Cat. No.:CAS No. 315-80-0)

Dibenzepin hydrochloride

Cat. No.: B1220774
CAS No.: 315-80-0
M. Wt: 331.8 g/mol
InChI Key: RJPZIQRLRMWPRF-UHFFFAOYSA-N
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Description

Dibenzepin hydrochloride is a tricyclic antidepressant (TCA) compound used primarily in research settings to investigate the pathophysiology and treatment of major depressive disorder . Its core mechanism of action involves the inhibition of the norepinephrine transporter (NET), thereby increasing the synaptic concentration of this key neurotransmitter, which is vital for mood regulation . Research indicates it has similar efficacy to other TCAs like imipramine but with a potentially differentiated side-effect profile . This is largely due to its unique pharmacological signature; this compound exhibits potent antihistaminic (H1) activity but demonstrates weak or negligible affinity for muscarinic acetylcholine, serotonin, and alpha-adrenergic receptors, which often mediate the anticholinergic and cardiovascular side effects associated with classic TCAs . The compound has a bioavailability of approximately 25% and a plasma protein binding of about 80% . Its metabolism is hepatic, with an elimination half-life of around 5 hours, and it is primarily excreted via urine . Researchers value this compound as a selective tool for studying noradrenergic mechanisms in depression and related neuropsychiatric conditions. It is critical to note that this product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Strict adherence to safety protocols is essential, as tricyclic compounds have a narrow therapeutic index and can pose risks of toxicity at high concentrations .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H22ClN3O B1220774 Dibenzepin hydrochloride CAS No. 315-80-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[2-(dimethylamino)ethyl]-11-methylbenzo[b][1,4]benzodiazepin-6-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H21N3O.ClH/c1-19(2)12-13-21-17-11-7-6-10-16(17)20(3)15-9-5-4-8-14(15)18(21)22;/h4-11H,12-13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPZIQRLRMWPRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)N(C3=CC=CC=C31)CCN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5048421
Record name Dibenzepin hydrochloride
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Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

315-80-0
Record name Dibenzepine hydrochloride
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Record name Dibenzepin hydrochloride [USAN]
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Record name Dibenzepin hydrochloride
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Synthetic Chemistry and Structural Diversification of Dibenzepin Hydrochloride

Established Methodologies for Dibenzepin (B26263) Hydrochloride Synthesis

The synthesis of dibenzepin hydrochloride can be achieved through various established methods, primarily involving the construction of the central seven-membered diazepine (B8756704) ring.

Alkylation-Based Reaction Pathways

A common and direct method for synthesizing the dibenzepin base involves the alkylation of a pre-formed dibenzepin core. smolecule.com Specifically, the dibenzepin base can be synthesized through the alkylation of the appropriate lactam precursor with 2-chloro-N,N-dimethylethanamine. smolecule.com The resulting dibenzepin base is then converted to its hydrochloride salt by reacting it with hydrochloric acid, often in an alcoholic solution. smolecule.com

Another alkylation approach involves the reaction of a dibenzo[b,f] smolecule.comnih.govthiazepin-11(10H)-one precursor with phosphorus oxychloride (POCl₃) to form an iminochloride intermediate. This is followed by a nucleophilic substitution with a dimethylaminoethyl group. Key parameters in this process include reaction time, temperature, and the choice of solvent, such as absolute ethanol (B145695) or dichloromethane, to optimize the yield and minimize side reactions.

Catalytic Approaches in this compound Formation

Catalytic methods offer efficient routes to the dibenzodiazepine scaffold. Copper-catalyzed reactions are prominent in the synthesis of dibenzepin and its derivatives.

One such method involves the use of cuprous oxide as a catalyst in the reaction between substituted bromobenzoic acids and anilines to form dibenzepin derivatives. smolecule.com A related patent describes a method using cuprous oxide as an oxidant and nitrogen methylmorpholine as a base in the reaction of substituted o-bromobenzoic acid with a substituted aniline (B41778) in dioxane to produce 2-(N-substituted phenyl) aminobenzoic acid derivatives, which are precursors to dibenzepin analogues. google.com

Palladium-catalyzed reactions also play a crucial role. A sequential strategy involving a palladium and copper-catalyzed amination (such as the Buchwald-Hartwig or Chan-Lam reactions) followed by a palladium-catalyzed intramolecular aminocarbonylation has been developed to access 10,11-dihydro-5H-dibenzo[b,e] smolecule.comnih.govdiazepinones. nih.govresearchgate.net This method utilizes molybdenum hexacarbonyl (Mo(CO)₆) as a carbon monoxide surrogate, avoiding the handling of toxic CO gas. nih.govresearchgate.net The Chan-Lam approach, using a copper catalyst, has been noted to be particularly effective, affording the dibenzodiazepinones in good yields under milder conditions. nih.gov

Design and Synthesis of Novel this compound Analogues

The modification of the dibenzepin structure is a key area of research aimed at developing compounds with improved pharmacological profiles.

Exploration of Structural Modifications on the Dibenzodiazepine Core

The dibenzodiazepine core is a versatile scaffold for structural modifications. Research has focused on creating derivatives with various substituents to explore their therapeutic potential, including antitumor activities. nih.gov For instance, a series of dibenzodiazepine derivatives with N-methylpiperazine at the C-11 position have been synthesized and evaluated for their ability to inhibit tumor cell proliferation. nih.gov

Isocyanide-based multicomponent reactions have also been employed to efficiently synthesize pyrrole-fused dibenzoxazepine (B10770217), dibenzothiazepine, and triazolobenzodiazepine derivatives, highlighting the versatility of the core structure in creating complex heterocyclic systems. nih.govbeilstein-journals.org

Stereochemical Considerations in this compound Derivative Synthesis

Dibenzepin itself is an achiral molecule, meaning it does not have a non-superimposable mirror image. ncats.ionih.gov However, the synthesis of its derivatives can introduce chiral centers, leading to the formation of stereoisomers. The control of stereochemistry is a critical aspect of synthesizing new analogues, as different stereoisomers can exhibit distinct pharmacological activities.

The synthesis of enantiomerically pure compounds (EPCs) is a significant goal in medicinal chemistry. ub.edu Strategies to achieve this include the use of chiral auxiliaries or catalysts to induce asymmetry during the reaction. ub.edu While specific examples of stereoselective synthesis for dibenzepin derivatives are not extensively detailed in the provided context, the principles of enantioselective catalysis, including organocatalysis, are broadly applicable to the synthesis of chiral analogues of dibenzepin. ub.edu

Characterization of Synthetic Intermediates and Impurities in Research Processes

The characterization of synthetic intermediates and the identification of impurities are crucial for ensuring the quality and purity of the final compound.

During the synthesis of related compounds like barnidipine (B1667753) hydrochloride, various impurities have been detected using high-performance liquid chromatography (HPLC). nih.gov These impurities are then identified, synthesized, and characterized using spectral data from mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

For dibenzo[b,f]thiazepine derivatives, common impurities can include unreacted lactam, which can be detected by matching HPLC retention times. Oxidation byproducts can be identified using liquid chromatography-mass spectrometry (LC-MS), and residual solvents can be quantified via gas chromatography-mass spectrometry (GC-MS). The control of these impurities is essential for the quality of the final active pharmaceutical ingredient.

Below is a table summarizing some of the key synthetic intermediates and reagents involved in the synthesis of dibenzepin and its analogues.

Compound/Reagent Role in Synthesis Relevant Synthetic Method
2-chloro-N,N-dimethylethanamineAlkylating agentAlkylation-Based Reaction Pathways
Cuprous OxideCatalystCatalytic Approaches
Phosphorus oxychloride (POCl₃)Activating agentAlkylation-Based Reaction Pathways
1,2-phenylenediaminesStarting materialOne-Step Cyclocondensation
Isatoic anhydridesStarting materialOne-Step Cyclocondensation
Palladium catalystsCatalystCatalytic Approaches
Molybdenum hexacarbonyl (Mo(CO)₆)CO surrogateCatalytic Approaches
N-methylpiperazineSubstituent groupDesign of Novel Analogues

Green Chemistry Principles in this compound Synthesis Research

The synthesis of complex pharmaceutical molecules like dibenzepin and its derivatives is increasingly being scrutinized through the lens of green chemistry. The twelve principles of green chemistry provide a framework to make chemical production more environmentally benign, focusing on aspects like waste prevention, atom economy, use of safer solvents and reagents, and energy efficiency. instituteofsustainabilitystudies.comresearchgate.netmdpi.com Research into the synthesis of the dibenzo[b,e] researchgate.netacs.orgdiazepine core, central to dibenzepin, has seen the application of several of these principles to reduce environmental impact. instituteofsustainabilitystudies.com

A key focus in green synthetic chemistry is the replacement of hazardous reagents and solvents with more eco-friendly alternatives. researchgate.net One notable advancement is the synthesis of dibenzo[b,e] researchgate.netacs.orgdiazepine derivatives using Potassium Persulfate (KPS) as an eco-friendly oxidant. researchgate.net This method involves the addition/cyclization of o-phenylenediamine (B120857) with substituted o-Chloro benzaldehyde (B42025) in water, a green solvent, at 80 °C. researchgate.net This approach avoids the use of more toxic or corrosive reagents often employed in traditional cyclization reactions. researchgate.netresearchgate.net

Another green strategy involves designing more efficient catalytic systems. Catalytic reagents are preferable to stoichiometric ones as they are used in smaller quantities and can be recycled, minimizing waste. acs.org For instance, the synthesis of 10,11-dihydro-5H-dibenzo[b,e] researchgate.netacs.orgdiazepinones, a core structure related to dibenzepin, has been achieved using a sequential catalytic procedure. researchgate.net This strategy utilizes copper catalysis for the initial amination step, which presents a milder and often less toxic alternative to other metal catalysts like palladium. researchgate.net Furthermore, to avoid the handling of highly toxic carbon monoxide (CO) gas in subsequent intramolecular aminocarbonylation steps, molybdenum hexacarbonyl (Mo(CO)6) has been employed as a CO surrogate. researchgate.net

The principle of atom economy, which seeks to maximize the incorporation of all materials from the reactants into the final product, is also central to greener syntheses. acs.org One-pot reactions and multicomponent reactions (MCRs) are particularly effective in this regard. An efficient, solvent- and catalyst-free, one-pot three-component reaction has been developed for the synthesis of pyrrole-fused dibenzoxazepine and related derivatives. beilstein-journals.org While not a direct synthesis of dibenzepin, this methodology for related heterocyclic systems highlights a green approach that reduces reaction time, simplifies operation, and generates complex molecules from simple starting materials in a single step, thereby improving atom economy and reducing waste. beilstein-journals.org

The table below summarizes some of the green chemistry approaches applied in the synthesis of the dibenzepin core structure and related compounds.

Green Approach Traditional Counterpart Key Green Principle(s) Applied Research Finding/Advantage Citation
Use of Potassium Persulfate (KPS) as oxidant in water.Use of hazardous oxidants and organic solvents.Less Hazardous Chemical Syntheses; Safer Solvents & Auxiliaries.Dibenzo[b,e] researchgate.netacs.orgdiazepine derivatives were synthesized efficiently with high yields in water at 80°C. researchgate.net
Copper-catalyzed amination followed by use of Mo(CO)6 as a CO surrogate.Palladium catalysis and use of toxic CO gas.Catalysis; Safer Chemicals.Afforded 10,11-dihydro-5H-dibenzo[b,e] researchgate.netacs.orgdiazepinones in good yields under milder conditions, avoiding hazardous CO handling. researchgate.net
Solvent- and catalyst-free multicomponent reactions.Multi-step synthesis with solvent use and purification at each step.Atom Economy; Waste Prevention.Enabled facile synthesis of various bioactive scaffolds in high yields with short reaction times and simple operation. beilstein-journals.org

These research efforts demonstrate a clear trend towards incorporating green chemistry principles into the synthesis of dibenzepin and its structural analogues. By focusing on safer reagents, alternative solvents like water, efficient catalytic processes, and atom-economical reaction designs, chemists are developing more sustainable pathways for producing these important pharmaceutical compounds. instituteofsustainabilitystudies.commedmedchem.com

Molecular and Cellular Pharmacodynamics of Dibenzepin Hydrochloride

Primary Neurotransmitter Transporter Interactions

Dibenzepin's primary mechanism of action involves the modulation of monoamine transporters, which are responsible for the reuptake of neurotransmitters from the synaptic cleft. patsnap.comwikipedia.org This action increases the concentration of specific neurotransmitters, enhancing signaling between neurons. patsnap.com

Norepinephrine (B1679862) Transporter (NET) Inhibition Kinetics and Affinity

Dibenzepin (B26263) hydrochloride functions as a selective norepinephrine reuptake inhibitor (NRI). ncats.iosmolecule.comwikipedia.org By blocking the norepinephrine transporter (NET), it increases the synaptic availability of norepinephrine, a key neurotransmitter involved in mood regulation. smolecule.com The potency of dibenzepin as a NET inhibitor is considered to be comparable to that of the classic tricyclic antidepressant, imipramine (B1671792). wikipedia.org This selective action on noradrenergic systems is a central feature of its antidepressant efficacy. smolecule.com

Serotonin (B10506) Transporter (SERT) Inhibition Kinetics and Affinity

There are conflicting reports regarding dibenzepin's interaction with the serotonin transporter (SERT). Some sources suggest that a primary mechanism of dibenzepin involves the inhibition of serotonin reuptake, attributing its efficacy to a strong affinity for SERT. patsnap.compatsnap.com However, other studies indicate that dibenzepin has weak or negligible effects on serotonin reuptake. smolecule.comwikipedia.org One study explicitly refers to it as an antidepressant with no significant affinity for serotonin receptors. wikipedia.org This suggests that its noradrenergic-dominant profile distinguishes it from dual reuptake inhibitors. smolecule.com The lack of potent SERT inhibition may contribute to a different clinical profile compared to other TCAs.

Dopamine (B1211576) Transporter (DAT) Binding Profile and Modulation

Dibenzepin hydrochloride demonstrates a weak or negligible effect on the dopamine transporter (DAT). smolecule.comwikipedia.org This indicates that its mechanism of action does not significantly involve the inhibition of dopamine reuptake, distinguishing it from substances that have a strong affinity for DAT. smolecule.comnih.gov This low affinity for DAT is a common feature among many tricyclic antidepressants.

Interactive Table: Monoamine Transporter Interaction Profile

TransporterReported ActionAffinity/Potency
Norepinephrine Transporter (NET)Selective Reuptake InhibitorPotency similar to Imipramine. wikipedia.org
Serotonin Transporter (SERT)Weak/Negligible InhibitionConflicting reports exist. patsnap.compatsnap.comsmolecule.comwikipedia.org
Dopamine Transporter (DAT)Weak/Negligible InhibitionLow affinity. smolecule.comwikipedia.org

G-Protein Coupled Receptor (GPCR) Binding Profiles

Muscarinic Acetylcholine (B1216132) Receptor Subtype Affinity and Antagonism

Dibenzepin exhibits antagonist activity at muscarinic acetylcholine receptors, though its potency is notably lower than that of other tricyclic antidepressants like amitriptyline (B1667244) and imipramine. patsnap.comnih.gov Research has shown its antimuscarinic potency to be approximately 1/600th that of scopolamine. nih.gov The affinity for the M1 muscarinic receptor subtype is reported to be low, with an estimated inhibition constant (Ki) of approximately 450 nM. smolecule.com This lower affinity for muscarinic receptors likely accounts for a milder profile of anticholinergic effects (such as dry mouth or blurred vision) compared to other TCAs. smolecule.comnih.gov

Histamine (B1213489) H1 Receptor Affinity and Antagonism

Dibenzepin is a potent antagonist of the histamine H1 receptor. patsnap.comsmolecule.comwikipedia.org It binds with high affinity to H1 receptors in the human brain, with a reported dissociation constant (Kd) of approximately 0.31 nM (3.1 x 10⁻¹⁰ M). smolecule.com This strong binding to H1 receptors is a common characteristic of many TCAs and is responsible for the sedative effects associated with the drug. patsnap.comsmolecule.com The antagonism is comparable in efficacy to that of doxepin (B10761459), another TCA known for its high H1 receptor affinity. smolecule.com

Interactive Table: GPCR Binding Profile

ReceptorActionAffinity Constant
Muscarinic Acetylcholine Receptor (M1)AntagonistKi ≈ 450 nM smolecule.com
Histamine H1 ReceptorAntagonistKd ≈ 0.31 nM smolecule.com

Alpha-1 Adrenergic Receptor Interactions and Functional Consequences

This compound exhibits antagonist activity at alpha-1 adrenergic receptors. patsnap.com This blockade of alpha-1 adrenergic receptors can lead to peripheral vasodilation, which may result in a decrease in blood pressure. patsnap.com The interaction with these receptors is a notable aspect of its pharmacological profile. patsnap.com

Alpha-1 adrenergic receptors, which include the subtypes α1A, α1B, and α1D, are G protein-coupled receptors (GPCRs) that typically signal through the Gq/11 pathway. amegroups.cn The activation of this pathway leads to various physiological responses. amegroups.cn However, some sources suggest that dibenzepin has negligible antiadrenergic effects at α1 receptors, with a high Ki value indicating weak binding affinity. wikipedia.org This discrepancy in the literature may reflect differences in experimental conditions or the specific subtypes of the receptor being studied.

The functional consequences of alpha-1 adrenergic receptor antagonism by dibenzepin are primarily related to its side effect profile, such as the potential for orthostatic hypotension. patsnap.com

Interaction with Other Membrane Transporters and Ion Channels

In vitro studies are essential for characterizing the interaction of drugs with transporters like the organic cation transporters (OCTs). mdpi.complos.orgmdpi.com OCTs, such as OCT1, OCT2, and OCT3, are part of the solute carrier (SLC) 22A family and are crucial for the transport of a wide array of organic cations, including many drugs and endogenous compounds. mdpi.comfrontiersin.orgfrontiersin.org

While specific in vitro data on dibenzepin as a substrate or inhibitor of individual OCT subtypes is not extensively detailed in the provided search results, the general class of tricyclic antidepressants is known to interact with these transporters. For instance, some antidepressants have been shown to be substrates and inhibitors of OCT1 and OCT2. mdpi.com Given the structural similarities, it is plausible that dibenzepin also interacts with OCTs. The inhibition of these transporters can lead to clinically significant drug-drug interactions by affecting the pharmacokinetics of co-administered drugs. plos.orgfrontiersin.org For example, the inhibition of OCT2 in the kidney can decrease the renal clearance of other cationic drugs. plos.org

TransporterInteraction TypePotential Consequence
OCT1Substrate/InhibitorAltered hepatic uptake and drug-drug interactions. frontiersin.org
OCT2Substrate/InhibitorDecreased renal clearance of cationic drugs. plos.org
OCT3Substrate/InhibitorModulation of monoamine availability in the brain. frontiersin.org

The plasma membrane monoamine transporter (PMAT), also known as equilibrative nucleoside transporter-4 (hENT4) and encoded by the SLC29A4 gene, is a low-affinity, high-capacity transporter for monoamines like serotonin, dopamine, and norepinephrine. wikipedia.orgnih.gov It is expressed in the brain and plays a role in clearing these neurotransmitters from the synaptic space. wikipedia.orgnih.govnih.gov

Preclinical studies have highlighted the importance of PMAT in the mechanism of action of certain antidepressants. mdpi.com For example, the antidepressant-like effects of ketamine were found to be absent in mice lacking PMAT, suggesting a crucial role for this transporter. mdpi.com While direct studies on the modulation of PMAT by dibenzepin were not found, its primary action as a monoamine reuptake inhibitor suggests a potential for interaction with various monoamine transporters, including PMAT. patsnap.compatsnap.com The inhibition of PMAT could contribute to increased extracellular monoamine concentrations, complementing the effects of inhibiting high-affinity transporters like SERT and NET. mdpi.com

Voltage-gated ion channels, including sodium (NaV), potassium (KV), and calcium (CaV) channels, are fundamental for neuronal excitability and signaling. mdpi.commdpi.comfrontiersin.org Many neuroactive drugs exert their effects by modulating the function of these channels. nih.govmetrionbiosciences.com

Tricyclic antidepressants, as a class, are known to interact with voltage-gated ion channels. wikipedia.org For instance, cardiac toxicity associated with TCA overdose is often attributed to the inhibition of sodium and calcium channels. wikipedia.org Preclinical research investigates how these interactions at a molecular level can alter ion channel gating and permeability. mdpi.comnih.gov Although specific preclinical studies detailing the direct modulation of various voltage-gated ion channels by dibenzepin are not extensively covered in the search results, its classification as a TCA implies a potential for such interactions. These interactions could contribute to both its therapeutic effects and its adverse effect profile.

Intracellular Signaling Cascades and Receptor Desensitization Research

The adenylyl cyclase (AC)-cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway is a major intracellular cascade that is crucial for a wide range of cellular functions, including neuronal plasticity and neurotransmitter release. frontiersin.orgnih.govoatext.com This pathway is often modulated by G protein-coupled receptors. nih.gov The binding of a ligand to a GPCR can activate or inhibit adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. frontiersin.orgnumberanalytics.com cAMP then acts as a second messenger, activating downstream effectors like protein kinase A (PKA). nih.govnih.gov

Research has implicated the AC-cAMP pathway in the mechanism of action of antidepressants. nih.gov For example, some studies suggest that certain antidepressant compounds can lead to an increase in intracellular cAMP levels. nih.gov This modulation of cAMP signaling can influence gene expression and cellular responses, which may be relevant to the long-term therapeutic effects of antidepressants. nih.gov While direct evidence of dibenzepin's modulation of adenylyl cyclase and cAMP signaling is not explicitly detailed in the provided results, its interaction with GPCRs like adrenergic receptors suggests a potential for indirect influence on this critical signaling pathway. patsnap.commdpi.com

Receptor Internalization and Downregulation Mechanisms

The therapeutic action of tricyclic antidepressants (TCAs) like this compound is not immediate and typically requires prolonged administration, suggesting that adaptive changes in neuronal signaling pathways are crucial. Key among these adaptations are the processes of receptor internalization and downregulation, which modulate neuronal sensitivity to neurotransmitters.

Dibenzepin's primary mechanism involves inhibiting the reuptake of norepinephrine and serotonin, leading to their increased concentration in the synaptic cleft. patsnap.compatsnap.com This sustained elevation of neurotransmitters triggers homeostatic responses at the postsynaptic neuron to prevent overstimulation. An initial, rapid process is receptor desensitization, where the receptor is functionally uncoupled from its intracellular G-protein. nih.gov This is often mediated by G-protein-coupled receptor kinases (GRKs) that phosphorylate the receptor, promoting the binding of arrestin proteins.

Arrestin binding sterically blocks further G-protein interaction and, importantly, acts as an adapter protein to initiate receptor internalization. nih.gov It recruits components of the endocytic machinery, such as clathrin, leading to the formation of clathrin-coated pits that invaginate and sequester the receptors into intracellular vesicles. nih.gov Once internalized, these receptors can be dephosphorylated and recycled back to the cell membrane or targeted for degradation in lysosomes. This latter process, known as downregulation, results in a net decrease in the total number of receptors on the cell surface. nih.gov

Chronic administration of TCAs has been shown to cause the downregulation of specific receptors, including β-adrenergic and serotonin 5-HT2A receptors. nih.govucdavis.edu This reduction in receptor density is a well-documented neuroadaptive change that is thought to be integral to the therapeutic effects of antidepressants. nih.gov While some antidepressants have varying effects on 5-HT2A receptor numbers, many TCAs, such as amitriptyline, are known to cause their downregulation. ucdavis.edudiva-portal.org Although direct studies focusing exclusively on dibenzepin are less common, its classification and shared mechanism as a TCA strongly imply it engages in similar processes of receptor internalization and downregulation, contributing to the delayed onset of its clinical efficacy.

Comparative Receptor Pharmacology of this compound within Tricyclic Antidepressants

This compound is a member of the tricyclic antidepressant (TCA) class and shares a core pharmacological profile with other drugs in this group, such as imipramine, amitriptyline, and desipramine (B1205290). ncats.iowikipedia.org However, nuanced differences in receptor binding affinities among these compounds account for their distinct clinical characteristics. The primary therapeutic action of most TCAs is the inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET), which increases the synaptic availability of these neurotransmitters. patsnap.comwikipedia.org

Dibenzepin is characterized as a selective norepinephrine reuptake inhibitor with strong binding to histamine H1 receptors and, to a lesser extent, cholinergic receptors. ncats.ioncats.io Comparative data indicates that TCAs vary widely in their potency at these different receptors. For example, doxepin is a particularly potent H1 antagonist, while desipramine has considerably less affinity for muscarinic receptors compared to amitriptyline or imipramine. nih.gov A study assessing the relative antimuscarinic potency of several TCAs calculated that dibenzepin was significantly less potent in this regard than amitriptyline, imipramine, and nortriptyline. nih.gov

The following interactive table displays comparative binding affinity data (Ki, nM) for several TCAs. A lower Ki value signifies a higher binding affinity.

Note: Ki values are compiled from various sources and represent approximate comparative affinities. Specific values for Dibenzepin are not consistently available in comparative literature, hence descriptive terms are used based on its known pharmacological profile. ncats.ioncats.ionih.gov

This varied receptor-binding landscape explains the different profiles of TCAs. The potent norepinephrine reuptake inhibition by desipramine, for example, contrasts with the more potent serotonin reuptake inhibition of clomipramine. pharmacytimes.com Dibenzepin's profile, with its significant noradrenergic and antihistaminic activity alongside moderate anticholinergic effects, positions it uniquely within the TCA spectrum. patsnap.comncats.ionih.gov

Biochemical Transformations and Enzymatic Pathways of Dibenzepin Hydrochloride

Cytochrome P450 (CYP) Enzyme Metabolism (In Vitro and Preclinical)

The metabolism of Dibenzepin (B26263) is understood to be primarily hepatic and mediated by the cytochrome P450 enzyme system.

Identification of Primary CYP Isoforms Involved in Dibenzepin Hydrochloride Metabolism

Based on available information, the primary cytochrome P450 isoforms implicated in the metabolism of this compound are CYP2D6 and CYP1A2. medtigo.com The involvement of these enzymes is consistent with the metabolic pathways of other structurally similar tricyclic antidepressants, such as imipramine (B1671792) and amitriptyline (B1667244), which are known substrates for these and other CYP isoforms like CYP2C19 and CYP3A4. drugbank.com However, specific in vitro studies with human liver microsomes or recombinant CYP enzymes to definitively confirm the primary metabolizing enzymes for Dibenzepin and to quantify their relative contributions are not well-documented in publicly accessible literature.

Kinetic Characterization of CYP-Mediated Reactions

Detailed kinetic characterization of the CYP-mediated reactions for this compound, including Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax), is not available in the reviewed scientific literature. Such data would be essential for a precise understanding of the efficiency of its metabolism and for predicting the potential for saturation of metabolic pathways.

Interactive Data Table: Kinetic Parameters of Dibenzepin Metabolism No publicly available data could be found to populate this table.

CYP Isoform Metabolic Reaction Km (µM) Vmax (nmol/min/mg protein)

In Vitro Inhibition and Induction Potential on CYP Enzymes

The potential of this compound to inhibit or induce CYP enzymes is a critical factor in predicting drug-drug interactions. However, specific in vitro data, such as IC50 values for inhibition or data from induction assays with human hepatocytes, are not readily found in the scientific literature. Without this information, the precise risk of Dibenzepin acting as a perpetrator in drug interactions remains to be fully characterized.

Interactive Data Table: In Vitro CYP Inhibition by this compound No publicly available data could be found to populate this table.

CYP Isoform IC50 (µM) Type of Inhibition

Phase I Metabolic Transformations

Phase I metabolism of tricyclic antidepressants typically involves N-demethylation and hydroxylation, leading to the formation of active and inactive metabolites.

N-Demethylation Pathways and Metabolite Formation

N-demethylation is a common metabolic pathway for tricyclic antidepressants that possess a dimethylamino side chain. This reaction results in the formation of N-desmethyl metabolites, which are often pharmacologically active. For Dibenzepin, which has a dimethylaminoethyl group, the formation of N-desmethyldibenzepin would be an expected metabolic step. However, specific preclinical or in vitro studies confirming the formation of this metabolite and identifying the specific CYP isoforms responsible for the N-demethylation of Dibenzepin are not detailed in the available literature. For the related compound imipramine, N-demethylation is primarily catalyzed by CYP2C19, CYP1A2, and CYP3A4. drugbank.com

Hydroxylation Reactions and Their Enzymatic Basis

Aromatic hydroxylation is another key Phase I metabolic pathway for tricyclic antidepressants. This process introduces a hydroxyl group onto the tricyclic ring system, generally leading to more water-soluble metabolites that can be more easily excreted. For Dibenzepin, hydroxylation of the dibenzo[b,e] medtigo.comkegg.jpdiazepine (B8756704) ring system is a probable metabolic route. The resulting hydroxylated metabolites can also possess pharmacological activity. The specific position of hydroxylation and the enzymatic basis for this reaction in Dibenzepin have not been explicitly described in the reviewed literature. For other tricyclics like amitriptyline, hydroxylation is primarily mediated by CYP2D6. drugbank.com

Following Phase I reactions, which typically introduce or expose functional groups on a drug molecule, Phase II metabolism involves the conjugation of these groups with endogenous molecules. openaccessjournals.com This process, catalyzed by transferase enzymes, generally increases the water solubility of the compound, facilitating its excretion from the body and leading to detoxification. openaccessjournals.comuomus.edu.iqminia.edu.eg

Glucuronidation Pathway Characterization

Glucuronidation represents the most common Phase II metabolic pathway for a vast array of drugs and other foreign compounds (xenobiotics). uomus.edu.iqnih.gov The process involves the transfer of glucuronic acid from the activated coenzyme, uridine-5'-diphospho-α-D-glucuronic acid (UDPGA), to a substrate. nih.gov This reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the endoplasmic reticulum of liver cells and are also present in other tissues like the kidney and intestine. nih.govreactome.orgnih.gov

The addition of the highly polar glucuronic acid moiety significantly increases the hydrophilicity of the substrate, creating a glucuronide conjugate that is more readily excreted in urine or bile. nih.gov Functional groups that can undergo glucuronidation include hydroxyls, carboxyls, amines, and thiols. nih.gov While Dibenzepin undergoes hepatic metabolism wikipedia.org, and its structure contains a tertiary amine and a ketone group which could potentially be sites for conjugation after initial Phase I metabolism, specific studies detailing the definitive glucuronide conjugates of this compound are not extensively documented in publicly available scientific literature. For many tricyclic antidepressants, metabolism is a complex process involving cytochrome P450 (CYP450) enzymes followed by conjugation reactions. patsnap.comdrugbank.com

Conjugation ReactionKey Enzyme FamilyEndogenous Co-substrateCommon Functional Groups TargetedResulting Metabolite
Glucuronidation UDP-glucuronosyltransferases (UGTs)UDP-glucuronic acid (UDPGA)-OH, -COOH, -NH2, -SHGlucuronide conjugate
Sulfation Sulfotransferases (SULTs)PAPS (3'-phosphoadenosine-5'-phosphosulfate)-OH (phenolic), -NH2Sulfate conjugate
Acetylation N-acetyltransferases (NATs)Acetyl-CoA-NH2 (aromatic amines), hydrazinesAcetylated conjugate
Glutathione (B108866) Conjugation Glutathione S-transferases (GSTs)Glutathione (GSH)Electrophilic centersGlutathione conjugate

Other Conjugation Mechanisms and Metabolite Derivatization

Beyond glucuronidation, several other Phase II pathways contribute to drug metabolism. These include sulfation, acetylation, and conjugation with glutathione or amino acids. uomus.edu.iqnih.gov

Sulfation: This pathway involves the transfer of a sulfonate group from the co-substrate 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the drug molecule, a reaction catalyzed by sulfotransferases (SULTs). uomus.edu.iq It is a significant pathway for the metabolism of phenols and some amines.

Acetylation: Catalyzed by N-acetyltransferases (NATs), this reaction uses acetyl-coenzyme A (acetyl-CoA) to transfer an acetyl group, typically to a primary amine. Unlike glucuronidation and sulfation, acetylation does not always increase water solubility but primarily serves to terminate pharmacological activity. uomus.edu.iq

Glutathione Conjugation: This is a crucial detoxification pathway for chemically reactive, electrophilic compounds. Glutathione S-transferases (GSTs) catalyze the conjugation of the tripeptide glutathione (GSH) with these reactive species, preventing them from damaging vital cellular components like DNA and proteins. uomus.edu.iq

While these pathways are well-characterized for many xenobiotics, specific research identifying the involvement of these alternative conjugation mechanisms in the biotransformation of this compound remains limited in the reviewed literature.

Preclinical Metabolic Profiling and Metabolite Identification Strategies

The preclinical phase of drug development places significant emphasis on understanding a compound's metabolic fate. nih.govresearchgate.net Metabolite profiling and identification (MetID) are essential to assess whether metabolites contribute to the drug's efficacy or toxicity and to ensure that animal models used in safety testing are appropriate for humans. evotec.comwuxiapptec.com

Application of In Vitro Cell and Subcellular Models (e.g., Liver Microsomes, S9 Fractions, Hepatocytes)

To predict in vivo metabolism, a variety of in vitro models derived from liver tissue are employed during preclinical studies. nih.gov These models are cost-effective, amenable to high-throughput screening, and contain the primary enzymes responsible for drug metabolism. researchgate.net

Liver Microsomes: These are vesicles of the endoplasmic reticulum obtained by ultracentrifugation of the S9 fraction. They are a rich source of Phase I (CYP450) and Phase II (UGT) enzymes, making them a standard tool for studying metabolic stability, inhibition, and reaction kinetics. nih.govnih.govresearchgate.net Studies with microsomes from different species (e.g., rat, mouse, rabbit, human) are often conducted to compare metabolic pathways. nih.gov

S9 Fraction: This is the supernatant from a 9000g centrifugation of a liver homogenate. It contains both microsomes and cytosolic enzymes, such as SULTs and GSTs, providing a more complete picture of metabolic capability than microsomes alone. researchgate.netmdpi.com

Hepatocytes: Intact, viable liver cells (often used in suspension or as cultured plates) represent the "gold standard" for in vitro metabolism studies. They contain the full complement of metabolic enzymes and cofactors in their natural cellular environment, allowing for the investigation of both Phase I and Phase II metabolism, as well as transporter-mediated uptake and efflux. nih.gov

In Vitro ModelDescriptionKey Enzymes PresentPrimary Applications
Hepatocytes Intact, viable liver cellsFull complement of Phase I & II enzymes, transportersComprehensive metabolism, uptake/efflux, induction studies
S9 Fraction Supernatant from liver homogenateMicrosomal (CYPs, UGTs) & Cytosolic (SULTs, GSTs) enzymesBroad metabolic screening, metabolic stability
Liver Microsomes Vesicles of endoplasmic reticulumCYPs, UGTs, FMOsPhase I & Glucuronidation studies, enzyme kinetics, inhibition

Metabolite Isolation and Structural Elucidation from Preclinical Samples

Identifying the chemical structures of metabolites is a critical step in drug development. wuxiapptec.com The process typically involves incubating the parent drug with an in vitro system (like liver microsomes) or analyzing samples from in vivo studies (e.g., plasma, urine). evotec.com

The standard analytical technique for this purpose is high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HR-MS), often using a time-of-flight (TOF) or Orbitrap mass analyzer. evotec.com This combination allows for the separation of the parent drug from its metabolites and provides high-accuracy mass measurements, which are used to determine the elemental composition of each metabolite. Further structural information is obtained through tandem mass spectrometry (MS/MS), where metabolites are fragmented to reveal details about their chemical structure. evotec.com These metabolite profiles are crucial for Metabolites in Safety Testing (MIST) assessments, which are guided by regulatory agencies. evotec.comlcms.cz

Species-Specific Metabolic Differences in Preclinical Animal Models

Significant variability in drug metabolism can exist between different animal species and humans. mdpi.com This is largely due to differences in the expression levels and substrate specificities of drug-metabolizing enzymes, particularly CYP450 isoforms. mdpi.com Therefore, a key component of preclinical development is to conduct cross-species metabolism comparisons. evotec.com

By incubating Dibenzepin with liver microsomes or hepatocytes from various preclinical species (such as rats, mice, and rabbits) and from humans, researchers can compare the resulting metabolite profiles. nih.gov The goal is to select toxicology species that produce a human-like metabolite profile, ensuring that any major human metabolites are also formed and tested for safety in the preclinical animal studies. evotec.com Discovering a unique or disproportionately high human metabolite late in development can lead to significant delays, as the safety of that metabolite must then be specifically evaluated. wuxiapptec.com

Advanced Analytical Methodologies for Dibenzepin Hydrochloride Research

Chromatographic Separation Techniques

Chromatographic methods are central to the separation of dibenzepin (B26263) hydrochloride from complex mixtures, such as biological samples or reaction byproducts. ontosight.ai High-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), and gas chromatography (GC) are among the most powerful techniques employed in this field. ontosight.ai

High-Performance Liquid Chromatography (HPLC) Method Development for Research Samples

HPLC is a fundamental technique for the analysis of dibenzepin hydrochloride. ontosight.ai Developing a robust HPLC method involves the careful selection of a stationary phase, mobile phase composition, and detector to achieve optimal separation and detection.

For instance, a reverse-phase HPLC (RP-HPLC) method can be developed using a C18 column. researchgate.netresearchgate.net The mobile phase, a critical component, could consist of a mixture of organic solvents like methanol (B129727) and acetonitrile (B52724), along with a buffer solution. researchgate.netscispace.com The ratio of these components is optimized to ensure a good separation, and the flow rate is adjusted to achieve a reasonable analysis time. researchgate.netresearchgate.net Detection is commonly performed using a UV detector at a specific wavelength. researchgate.net

Method validation is a crucial step to ensure the reliability of the analytical data. This process involves assessing parameters such as linearity, accuracy, precision, specificity, and robustness, often following guidelines from the International Council for Harmonisation (ICH). researchgate.netresearchgate.net

A typical, though hypothetical, HPLC method for this compound might involve the following parameters:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net
Mobile Phase Methanol:Acetonitrile:Buffer (e.g., 40:30:30 v/v/v) researchgate.net
Flow Rate 1.0 mL/min researchgate.net
Detection UV at 254 nm researchgate.net
Injection Volume 10 µL researchgate.net
Column Temperature 40°C researchgate.net
This table represents a hypothetical set of starting conditions for method development and would require optimization for specific research samples.

Ultra-Performance Liquid Chromatography (UPLC) for High-Throughput Analysis

UPLC represents a significant advancement over conventional HPLC, offering increased speed, resolution, and sensitivity. scispace.comresearchgate.net This is achieved by using columns packed with smaller particles (typically less than 2 µm), which necessitates instrumentation capable of handling higher backpressures. researchgate.netresearchgate.net The primary advantage of UPLC in a research setting is its ability to dramatically reduce analysis time, thereby increasing sample throughput. scispace.comresearchgate.net This is particularly beneficial for screening large numbers of samples, for instance, in metabolic stability studies or impurity profiling. researchgate.net

The principles governing UPLC are based on the van Deemter equation, which demonstrates that smaller particle sizes lead to higher efficiency, even at increased mobile phase flow rates. researchgate.net This allows for faster separations without a significant loss in resolving power. researchgate.net UPLC systems are often coupled with mass spectrometry detectors (UPLC-MS) to provide highly selective and sensitive analysis. mdpi.com

Key Advantages of UPLC in Research:

Increased Throughput: Faster analysis times allow for more samples to be processed in a given period. scispace.com

Enhanced Resolution: The use of smaller particles results in sharper and more resolved peaks. researchgate.net

Improved Sensitivity: Narrower peaks lead to higher peak concentrations, which can improve detection limits. researchgate.net

Reduced Solvent Consumption: Shorter run times and lower flow rates contribute to a decrease in solvent usage, making it a more environmentally friendly and cost-effective technique. researchgate.net

Gas Chromatography (GC) for Volatile Metabolites and Impurities

Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. openaccessjournals.comomicsonline.org In the context of this compound research, GC is particularly useful for identifying and quantifying volatile metabolites and impurities that may be present in the drug substance or arise during its synthesis or degradation. openaccessjournals.comomicsonline.org

For compounds that are not sufficiently volatile, a derivatization step is often employed to increase their volatility, making them amenable to GC analysis. thermofisher.com This process involves a chemical reaction to modify the analyte's structure. thermofisher.com

When coupled with a mass spectrometer (GC-MS), this technique provides a high degree of certainty in compound identification. scioninstruments.com The mass spectrometer fragments the eluted compounds into characteristic patterns, which can be compared against spectral libraries for identification. thermofisher.comscioninstruments.com GC-MS is invaluable for impurity profiling and stability testing, as it can detect and identify even trace amounts of degradation products. omicsonline.org

Mass Spectrometry (MS) Applications in this compound Studies

Mass spectrometry is a cornerstone of modern analytical research, providing detailed information about the mass and structure of molecules. When coupled with chromatographic separation techniques, it offers unparalleled sensitivity and selectivity.

LC-MS/MS for Sensitive Quantification in Biological Matrices (Research)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying low levels of drugs and their metabolites in complex biological matrices such as plasma, urine, or tissue homogenates. ontosight.aimdpi.com This high sensitivity and selectivity make it an indispensable tool in pharmacokinetic studies. mdpi.com

The process typically involves an initial separation of the analyte from the biological matrix using liquid chromatography. researchgate.net The eluent is then introduced into the mass spectrometer, where the analyte is ionized, often using techniques like electrospray ionization (ESI). mdpi.com

In the tandem mass spectrometer, a specific precursor ion (the parent molecule) is selected and then fragmented to produce product ions. mdpi.com The instrument is set to monitor a specific transition from the precursor ion to a product ion, a technique known as Multiple Reaction Monitoring (MRM). mdpi.com This process is highly specific and significantly reduces background noise, allowing for very low limits of detection (LOD) and quantification (LOQ). researchgate.netnrfhh.com

Method development for LC-MS/MS involves optimizing chromatographic conditions and mass spectrometric parameters, such as collision energy, to achieve the best signal for the analyte of interest. nrfhh.com

Example Parameters for an LC-MS/MS Method:

ParameterDescription
Sample Preparation Protein precipitation or solid-phase extraction (SPE) are common techniques to remove interferences from biological samples. mdpi.comresearchgate.net
Chromatography A reversed-phase column is often used with a gradient elution of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid). researchgate.netnrfhh.com
Ionization Positive ion electrospray ionization (ESI+) is frequently used for this class of compounds. nrfhh.com
Detection Mode Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. mdpi.com
Validation The method must be validated for linearity, accuracy, precision, recovery, and matrix effects according to regulatory guidelines. nih.govjapsonline.com
This table provides a general overview of the components of an LC-MS/MS method.

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification

High-resolution mass spectrometry (HRMS) is a powerful tool for the identification of unknown metabolites. researchgate.netnih.gov Unlike standard mass spectrometers, HRMS instruments, such as time-of-flight (TOF) and Orbitrap analyzers, provide highly accurate mass measurements (typically with an error of less than 5 ppm). nih.govpharmaron.com This level of accuracy allows for the determination of the elemental composition of a molecule, which is a critical step in identifying unknown compounds. nih.gov

In drug metabolism studies, researchers use HRMS to detect and characterize metabolites in various biological samples. pharmaron.com By comparing the HRMS data of control samples with those from subjects exposed to the drug, it is possible to identify potential metabolites. researchgate.net The accurate mass measurement, combined with the fragmentation patterns obtained from MS/MS experiments, allows for the elucidation of the metabolite's structure. pharmaron.com

Data processing techniques, such as mass defect filtering, can be used to help distinguish potential drug metabolites from endogenous components in the biological matrix. nih.gov This approach leverages the fact that the mass defect of metabolites is often related to that of the parent drug. nih.gov

The use of HRMS in conjunction with liquid chromatography (LC-HRMS) is a leading technique for comprehensive metabolite profiling and identification in drug discovery and development. researchgate.netresearchgate.net

GC-MS for Elucidation of Thermally Stable Analytes

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and thermally stable compounds. iu.edunih.gov In the context of this compound research, GC-MS is instrumental for both qualitative and quantitative assessments. ontosight.ai For a compound to be suitable for GC-MS analysis, it must be volatile enough to exist in a gaseous state and thermally stable to withstand the high temperatures of the GC inlet, which can be up to 350°C. iu.edunih.gov

While many tricyclic antidepressants are amenable to GC-MS analysis, some may require derivatization to enhance their volatility and thermal stability. iu.edu This process involves chemically modifying the analyte to produce a more suitable derivative for GC analysis. iu.edu GC-MS offers high precision, accuracy, sensitivity, and resolution, making it a valuable tool for separating and identifying dibenzepin from other compounds. nih.gov The mass spectrometer provides detailed structural information, aiding in the unequivocal identification of the analyte. nih.gov The development of rapid GC-MS methods has significantly reduced analysis times without compromising the quality of the results, which is particularly beneficial in high-throughput screening environments. frontiersin.org

Hyphenated Techniques for Enhanced Characterization

Hyphenated techniques, which combine two or more analytical methods, offer enhanced separation and detection capabilities, providing more comprehensive information than standalone methods.

UPLC-UV and UPLC-MS/MS Integration

Ultra-Performance Liquid Chromatography (UPLC) coupled with either Ultraviolet (UV) or tandem Mass Spectrometry (MS/MS) detection represents a powerful platform for the analysis of this compound. dovepress.comaxon.es UPLC systems utilize columns with sub-2-μm particles, which provide higher resolution, sensitivity, and speed compared to traditional High-Performance Liquid Chromatography (HPLC). researchgate.netmdpi.com

The integration of UPLC with UV detection (UPLC-UV) is a common approach for quantitative analysis. nih.gov When coupled with a Diode-Array Detector (DAD), it allows for the simultaneous acquisition of absorbance data across a range of wavelengths, which can aid in compound identification and purity assessment. rsc.org

For even greater sensitivity and specificity, UPLC is often coupled with tandem mass spectrometry (UPLC-MS/MS). dovepress.comnih.gov This technique is particularly valuable for analyzing complex biological matrices. diva-portal.orgresearchgate.net UPLC-MS/MS methods have been developed for the simultaneous determination of multiple antidepressant drugs, including those structurally similar to dibenzepin. nih.gov The high sensitivity of UPLC-MS/MS allows for the detection of low concentrations of analytes, making it suitable for pharmacokinetic studies. nih.govresearchgate.net

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a powerful analytical technique that combines the high separation efficiency of capillary electrophoresis with the sensitive and selective detection capabilities of mass spectrometry. wikipedia.orgnih.gov This technique is particularly well-suited for the analysis of ionic and polar compounds like this compound. dss.go.th CE-MS offers high resolving power, requires minimal sample volume, and provides rapid analysis times. wikipedia.org

In the analysis of tricyclic antidepressants, CE-MS has demonstrated excellent performance. For instance, a CE-ESI-TOF-MS (Capillary Electrophoresis-Electrospray Ionization-Time of Flight-Mass Spectrometry) method was optimized for the analysis of several tricyclic antidepressants in human plasma, achieving high extraction recoveries and rapid analysis within 6 minutes. nih.govdiva-portal.org The use of coated capillaries can reduce the adsorption of analytes to the capillary wall, improving peak shape and reproducibility. nih.govdiva-portal.org The high efficiency of CE separation, with plate counts up to 1.4 x 10^5 plates/m, allows for the resolution of complex mixtures. nih.govdiva-portal.org

Spectroscopic and Radiometric Methods for Research

Spectroscopic methods are fundamental in the analysis of pharmaceutical compounds, providing information on their identity, concentration, and purity.

UV/DAD Detection in Chromatographic Systems

Ultraviolet/Diode-Array Detection (UV/DAD) is a widely used detection method in liquid chromatography. rsc.orgscioninstruments.com A DAD detector measures the absorbance of light across a wide range of UV-visible wavelengths simultaneously. scioninstruments.com This provides a three-dimensional data set of absorbance, wavelength, and time, which is highly valuable for compound identification and method development.

In the context of this compound analysis, a DAD detector can be used to:

Confirm Peak Identity: By comparing the UV spectrum of an unknown peak to that of a dibenzepin standard, its identity can be confirmed with a higher degree of confidence than with a single-wavelength detector. torontech.comshimadzu.com

Assess Peak Purity: The detector can assess the spectral homogeneity across a chromatographic peak. If the spectra at the upslope, apex, and downslope of the peak are identical, it indicates that the peak is pure and not co-eluting with any impurities. torontech.com

Optimize Detection Wavelength: The full spectral data allows for the selection of the optimal wavelength for maximum sensitivity for dibenzepin.

Fluorescence-Based Detection Strategies

Fluorescence detection offers a highly sensitive and selective alternative to UV detection for compounds that fluoresce. nih.gov While information specifically on the native fluorescence of this compound is limited, fluorescence-based methods have been successfully applied to other tricyclic antidepressants. nih.govnih.gov These methods can involve either measuring the native fluorescence of the compound or using a derivatizing agent to introduce a fluorescent tag.

One approach is thin-layer chromatography with fluorescence detection, which has been used for the rapid screening of tricyclic antidepressants in serum. nih.govresearchgate.net Another highly sensitive technique is fluorescence polarization immunoassay (FPIA), which has been used for monitoring therapeutic drug levels of various tricyclic antidepressants. nih.govresearchgate.net Research has also explored the use of fluorescently labeled proteins, such as calmodulin, as biorecognition elements for the detection of phenothiazines and tricyclic antidepressants. acs.org These methods often provide low limits of detection, making them suitable for trace analysis. nih.govresearchgate.net

Radiolabeling Techniques for Metabolic Pathway Elucidation

The elucidation of the metabolic pathways of this compound, a tricyclic antidepressant, is crucial for understanding its pharmacological and toxicological profile. patsnap.comnih.gov Radiolabeling is a powerful technique used to trace the fate of drug molecules within a biological system, providing definitive and quantitative data on absorption, distribution, metabolism, and excretion (ADME). nih.govnih.govacs.orgresearchgate.net This involves replacing one or more atoms of the this compound molecule with a radioactive isotope. moravek.com

The most commonly used radioisotopes for this purpose are Carbon-14 (¹⁴C) and Tritium (B154650) (³H). nih.govnih.govacs.org These isotopes are chosen because they can be incorporated into the molecular structure without altering the compound's fundamental chemical and biological properties. openmedscience.com

Key Radiolabeling Approaches:

Carbon-14 (¹⁴C) Labeling: Incorporating ¹⁴C into the stable core structure of the dibenzazepine (B1670418) ring is a preferred method. researchgate.net This ensures that the radiolabel remains with the primary molecular skeleton throughout the metabolic process, allowing for the comprehensive tracking of all metabolites. researchgate.net The synthesis of ¹⁴C-labeled this compound requires specialized chemical procedures, often starting from simple ¹⁴C-containing precursors like barium carbonate (Ba¹⁴CO₃). researchgate.net

Tritium (³H) Labeling: Tritium labeling offers an alternative, often with simpler and less resource-intensive synthesis routes compared to ¹⁴C labeling. nih.gov Techniques such as catalytic hydrogen-tritium exchange can be employed to introduce tritium into the molecule. openmedscience.com However, care must be taken to ensure the label is not in a position where it could be easily exchanged with hydrogen atoms in the biological environment, which could lead to inaccurate tracking. researchgate.net

Once the radiolabeled this compound is prepared, it can be administered in preclinical studies. nih.govacs.org Analytical techniques such as liquid scintillation counting and quantitative whole-body autoradiography (QWBA) are then used to detect and quantify the radioactivity in various biological samples like plasma, urine, feces, and tissues. nih.gov This allows researchers to construct a detailed map of the drug's metabolic fate, identifying major and minor metabolites and determining the primary routes of elimination from the body. nih.govresearchgate.net The data obtained from these studies are indispensable for a complete understanding of the compound's disposition. nih.govacs.org

Method Validation Protocols for Academic Research Rigor

To ensure the reliability and accuracy of data in academic research involving this compound, rigorous validation of analytical methods is paramount. globalresearchonline.netunodc.org Method validation provides documented evidence that a specific analytical procedure is suitable for its intended purpose. globalresearchonline.neteuropa.eu The validation process involves evaluating several key parameters as outlined by international guidelines. researchgate.neteuropa.eu

Selectivity: Selectivity is the ability of an analytical method to unequivocally measure the analyte of interest, in this case, this compound, in the presence of other components that may be present in the sample matrix. elementlabsolutions.comscielo.br These interfering components can include endogenous substances from biological matrices (e.g., plasma, urine), impurities, or metabolites. unodc.orgeuropa.eu

To assess selectivity, blank matrix samples from at least six different sources are analyzed to ensure that no interfering peaks co-elute with this compound or its internal standard. europa.eu The response of any interfering component at the retention time of the analyte should be less than 20% of the response of the lower limit of quantification (LLOQ). europa.eu For chromatographic methods like High-Performance Liquid Chromatography (HPLC), which are commonly used for the analysis of tricyclic antidepressants, achieving adequate separation between Dibenzepin, its metabolites (like desmethyldibenzepin), and endogenous compounds is a critical aspect of demonstrating selectivity. nih.govtandfonline.comijnc.ir

Linearity: Linearity demonstrates the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a specified range. scielo.br This is typically evaluated by analyzing a series of calibration standards prepared at different concentrations. globalresearchonline.net

For this compound analysis, a calibration curve is constructed by plotting the analytical response versus the known concentration of the standards. The linearity is then assessed by performing a linear regression analysis. scirp.org The acceptance criterion is generally a correlation coefficient (r) or coefficient of determination (r²) close to 1.000. ptfarm.pl The range of the linearity study should encompass the expected concentrations in research samples, typically from 80% to 120% of the target concentration for assay methods. europa.euscielo.br

Table 1: Representative Linearity Data for this compound Analysis

ParameterValue
Analytical MethodHPLC-UV
Concentration Range10 - 50 µg/mL
Regression Equationy = mx + c
Correlation Coefficient (r²)> 0.997

This table presents hypothetical but typical data for linearity assessment based on common practices for similar compounds. researchgate.net

Accuracy: Accuracy refers to the closeness of the measured value to the true or accepted reference value. europa.euelementlabsolutions.com It is typically determined by analyzing quality control (QC) samples prepared at multiple concentration levels (low, medium, and high) within the calibration range. globalresearchonline.net The accuracy is expressed as the percentage of recovery of the known amount of analyte added to the matrix. europa.eu For bioanalytical methods, the mean value should be within ±15% of the nominal concentration. researchgate.net

Precision: Precision measures the degree of agreement among a series of individual measurements when the method is applied repeatedly to multiple samplings of a homogeneous sample. europa.euelementlabsolutions.com It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels:

Repeatability (Intra-assay precision): Assesses the precision under the same operating conditions over a short interval of time. europa.eu

Intermediate Precision: Assesses the precision within the same laboratory but with variations such as different days, different analysts, or different equipment. europa.euashdin.com

The acceptance criterion for precision is typically an RSD of ≤15% for QC samples. researchgate.net

Recovery: Recovery is the extraction efficiency of an analytical method, representing the percentage of the analyte that is successfully transferred from the sample matrix to the final extract. It is assessed by comparing the analytical response of an extracted sample with the response of a non-extracted standard of the same concentration. Consistent and reproducible recovery is more critical than achieving 100% recovery.

Table 2: Illustrative Accuracy and Precision Data for this compound

QC Concentration (ng/mL)Accuracy (% Recovery)Precision (RSD %)
Low (e.g., 20 ng/mL)95.0 - 105.0< 10%
Medium (e.g., 100 ng/mL)97.0 - 103.0< 8%
High (e.g., 400 ng/mL)98.0 - 102.0< 5%

This table shows example acceptance criteria for accuracy and precision studies, reflecting common standards in bioanalytical method validation. researchgate.netresearchgate.net

Limit of Detection (LOD): The Limit of Detection is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. routledge.com It signifies that the analyte is present but the concentration cannot be determined with an acceptable level of precision. The LOD can be determined by several methods, including visual evaluation, signal-to-noise ratio (typically a ratio of 3:1), or calculation based on the standard deviation of the response and the slope of the calibration curve. uzh.chresearchgate.net

Limit of Quantification (LOQ): The Limit of Quantification is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. routledge.com This is the lowest concentration on the calibration curve. The LOQ is often determined as the concentration that provides a signal-to-noise ratio of 10:1 or by using the standard deviation of the response and the slope of the calibration curve. ptfarm.pl

For research involving the quantification of this compound, particularly in biological matrices where concentrations can be very low, establishing a sensitive LOQ is crucial for obtaining meaningful data. mdpi.com

Table 3: Example LOD and LOQ Values for this compound

ParameterAnalytical MethodMatrixValue
LODHPLC-MS/MSPlasma~0.1 ng/mL
LOQHPLC-MS/MSPlasma~0.5 ng/mL
LODHPLC-UVUrine (extracted)~0.2 ng/mL
LOQHPLC-UVUrine (extracted)~0.5 ng/mL

Note: These values are illustrative and can vary significantly depending on the specific instrumentation, methodology, and matrix used in the research. researchgate.netresearchgate.nete-bookshelf.de

Structure Activity Relationship Sar Studies of Dibenzepin Hydrochloride

Correlating Dibenzepin (B26263) Hydrochloride Structural Moieties with Receptor Binding Affinities

The key structural features of Dibenzepin and their general contributions to receptor binding, based on studies of tricyclic antidepressants (TCAs), are:

Dibenzodiazepine Core: This fused three-ring system is a defining feature of this class of compounds. nih.gov It provides the necessary lipophilicity to cross the blood-brain barrier and serves as the foundational structure for interactions with target receptors. The specific geometry of this core, including the angle between the two benzene (B151609) rings, is critical for activity.

Alkylamine Side Chain: A crucial element for interaction with monoamine transporters is the propylamine (B44156) side chain, which in dibenzepin is a 2-(dimethylamino)ethyl group attached to the central ring's nitrogen atom. The length and branching of this chain are significant determinants of potency and selectivity. A three-atom chain is often optimal for TCA activity, while a two-atom chain, as seen in dibenzepin, still permits potent interactions.

Terminal Amine Group: The basic tertiary amine (dimethylamino group) at the end of the side chain is typically protonated at physiological pH. This positively charged group is believed to form a critical ionic bond with a negatively charged residue (e.g., an aspartate residue) in the binding site of monoamine transporters. The degree of substitution on this nitrogen (primary, secondary, or tertiary) influences selectivity between norepinephrine (B1679862) and serotonin (B10506) transporters.

The table below illustrates the binding affinities of various tricyclic antidepressants for different receptors, highlighting how variations in the tricyclic core and side chain impact receptor interaction. While specific data for dibenzepin is limited, this provides context for its likely profile.

CompoundTricyclic CoreSide Chain AmineSERT Ki (nM)NET Ki (nM)H1 Ki (nM)M1 Ki (nM)
Imipramine (B1671792)Dibenzazepine (B1670418)Tertiary1.10.51191
Desipramine (B1205290)DibenzazepineSecondary180.3110110
Amitriptyline (B1667244)DibenzocycloheptadieneTertiary4.3191.122
NortriptylineDibenzocycloheptadieneSecondary103.28.750

Data is illustrative and compiled from various pharmacological sources for comparative purposes.

Influence of Substituent Changes on Monoamine Transporter Inhibition Efficacy

Modifications to the dibenzepin structure can dramatically alter its efficacy as a monoamine transporter inhibitor. TCAs generally block the reuptake of norepinephrine (NE) and serotonin (5-HT) into presynaptic neurons. nih.gov The selectivity and potency of this inhibition are highly sensitive to structural changes.

Substitution on the Tricyclic Rings: The position and nature of substituents on the aromatic rings of the dibenzodiazepine nucleus can modulate binding affinity and selectivity. For instance, in related tricyclic compounds, introducing an electron-withdrawing group, such as a chlorine atom, at certain positions can enhance potency at the serotonin transporter (SERT). The SAR of related 6-chloro-1-phenylbenzazepines shows that substitutions at various positions on the rings are tolerated differently, impacting affinity for dopamine (B1211576) receptors. mdpi.com

Modification of the Side Chain: As mentioned, the terminal amine's substitution pattern is a key determinant of selectivity. Tertiary amines, like the dimethylamino group in dibenzepin, generally confer a more balanced or slightly preferential inhibition of SERT over the norepinephrine transporter (NET). In contrast, their secondary amine metabolites (e.g., monomethylated) often exhibit greater selectivity for NET. nih.gov Altering the length of the alkyl chain can also impact potency, with a two- or three-carbon chain being optimal for transporter inhibition.

The following table demonstrates how minor changes to the terminal amine influence transporter inhibition for representative TCAs.

CompoundTerminal AmineNET Inhibition (IC50 nM)SERT Inhibition (IC50 nM)Selectivity (SERT/NET)
ImipramineTertiary (-N(CH3)2)141.20.09
DesipramineSecondary (-NHCH3)1.13430.9
AmitriptylineTertiary (-N(CH3)2)462.80.06
NortriptylineSecondary (-NHCH3)4.3184.2

Data is illustrative and compiled from various pharmacological sources for comparative purposes.

Investigation of Stereoisomeric Effects on Pharmacological Activity

Chirality plays a critical role in pharmacology, as stereoisomers of a drug can exhibit significantly different pharmacokinetic and pharmacodynamic properties. iipseries.orgbiomedgrid.com Enantiomers, which are non-superimposable mirror images, often interact differently with chiral biological targets like receptors and enzymes. biomedgrid.comresearchgate.net

Dibenzepin hydrochloride possesses a chiral center, meaning it can exist as two enantiomers (R and S forms). Although often marketed as a racemic mixture (an equal mixture of both enantiomers), it is highly probable that the two enantiomers have distinct pharmacological profiles. biomedgrid.com One enantiomer (the eutomer) may be responsible for the majority of the therapeutic activity, while the other (the distomer) could be less active, inactive, or even contribute to side effects. researchgate.net

For example, studies on the stereoisomers of the related TCA dosulepin (B10770134) revealed that the cis- and trans-isomers have different potencies for inhibiting norepinephrine and serotonin uptake and different anticholinergic activities. nih.gov Similarly, investigations into chiral benzodiazepine (B76468) derivatives, which bind to GABA-A receptors, have shown that R and S isomers can have vastly different binding affinities, with S isomers often being more active. nih.gov This underscores the importance of investigating the individual stereoisomers of dibenzepin to fully characterize its mechanism of action and to potentially develop a more effective and safer single-enantiomer drug.

Application of Computational Chemistry and Molecular Modeling in SAR Prediction

Computational methods are indispensable tools in modern drug discovery for predicting and rationalizing the SAR of compounds like this compound. patsnap.commdpi.com These in silico techniques allow researchers to model the interactions between a ligand and its target receptor at the atomic level, providing insights that can guide the design of more effective drugs. nih.gov

Drug design strategies can be broadly categorized as either ligand-based or structure-based. nih.gov

Ligand-Based Drug Design (LBDD): This approach is used when the three-dimensional structure of the target receptor is unknown. nih.gov It relies on the information from a set of known active molecules. Techniques like pharmacophore modeling identify the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, charged groups) required for biological activity. researchgate.net For dibenzepin analogues, a pharmacophore model could be generated based on known potent TCAs to guide the design of new compounds with similar activity profiles. nih.gov

Structure-Based Drug Design (SBDD): When the 3D structure of the target (e.g., SERT or NET) is available, either from X-ray crystallography or homology modeling, SBDD can be employed. nih.govmdpi.com Molecular docking simulations are used to predict the preferred binding pose and affinity of a ligand within the target's binding site. patsnap.com This allows for a detailed analysis of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For dibenzepin, docking studies could reveal the specific amino acid residues it interacts with, providing a structural basis for its activity and guiding modifications to enhance binding.

Quantum chemistry provides a more fundamental understanding of a molecule's properties by solving approximations of the Schrödinger equation. nih.gov Methods like Density Functional Theory (DFT) can be used to calculate electronic properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential, and charge distribution. chemrxiv.org These properties are critical for understanding reactivity and intermolecular interactions.

Conformational analysis is essential because the 3D shape of a flexible molecule like dibenzepin is not static. The molecule exists as an ensemble of different conformations, and only specific low-energy conformations are likely to be biologically active (the "bioactive conformation"). Computational methods can explore the conformational landscape of dibenzepin to identify these stable, low-energy shapes. nih.gov By comparing the conformations of active and inactive analogues, researchers can deduce the specific spatial arrangement required for optimal receptor binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. patsnap.com By developing a QSAR model, the activity of new, unsynthesized analogues can be predicted. researchgate.netmdpi.com

The process involves:

Data Set: A series of dibenzepin analogues with experimentally measured biological activities (e.g., IC₅₀ for transporter inhibition) is required.

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include physicochemical properties (e.g., logP, molecular weight), electronic descriptors (e.g., dipole moment), and topological or 3D descriptors that encode structural features.

Model Generation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build an equation that correlates the descriptors with the observed biological activity. mdpi.com

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to a chance correlation. nih.gov

A validated QSAR model for dibenzepin analogues could identify the key molecular properties that drive inhibitory potency. For example, a model might reveal that high activity is correlated with a specific range of lipophilicity and the presence of a hydrogen bond acceptor at a particular position on the tricyclic ring system. nih.gov Such models are powerful tools for prioritizing the synthesis of new compounds, thereby accelerating the drug discovery process. nih.gov

Preclinical Pharmacodynamic and Pharmacokinetic Research in Animal Models and in Vitro Systems

In Vitro Models for Pharmacological Characterization

In vitro models are fundamental in the initial stages of drug discovery and characterization, offering a controlled environment to study the direct interactions of a compound with biological targets. nih.gov

Cell Culture Systems for Receptor Binding and Functional Assays

Cell culture systems are instrumental in determining the binding affinity of a compound to specific receptors and its subsequent functional effects. Assays using cell membranes from stable cell lines expressing specific receptors, such as G-protein coupled receptors (GPCRs), are common. sigmaaldrich.comrevvity.commdpi.com For instance, radioligand binding assays are frequently employed to measure the affinity of a drug for a receptor. merckmillipore.com In the case of dibenzepin (B26263), studies have revealed its binding profile to various neurotransmitter receptors. It is a potent antihistamine and a selective norepinephrine (B1679862) reuptake inhibitor, with weak or negligible effects on serotonin (B10506) and dopamine (B1211576) reuptake. wikipedia.orgpatsnap.com Unlike many other tricyclic antidepressants, dibenzepin has limited or no anticholinergic effects and no antiadrenergic or antiserotonergic activity. wikipedia.org

A study comparing the antimuscarinic potency of several tricyclic antidepressants found dibenzepin to have a significantly lower anticholinergic potential compared to amitriptyline (B1667244), imipramine (B1671792), and nortriptyline. nih.gov This was determined through in vitro determination of its affinity for muscarinic binding sites in whole mouse-brain homogenate. nih.gov

Table 1: Receptor Binding Profile of Dibenzepin

Receptor/TransporterBinding Affinity (Ki, nM)
Norepinephrine Transporter (NET)Similar to Imipramine
Serotonin Transporter (SERT)Weak/Negligible
Dopamine Transporter (DAT)Weak/Negligible
Histamine (B1213489) H1 ReceptorPotent
Muscarinic Acetylcholine (B1216132) ReceptorsWeak/Negligible
α1-Adrenergic ReceptorsNo effect
α2-Adrenergic ReceptorsNo effect
5-HT1A ReceptorsNo effect
5-HT2A ReceptorsNo effect
This table is based on data from multiple sources. wikipedia.orgpatsnap.comnih.gov

Isolated Organ and Tissue Preparations (e.g., Brain Slices, Homogenates)

Isolated organ and tissue preparations, such as brain slices and homogenates, provide a more complex physiological environment than cell cultures while still allowing for controlled experimental conditions. metrionbiosciences.comresearchgate.net These preparations maintain the structural and synaptic integrity of the tissue, enabling the study of a compound's effects on neuronal circuits and cellular metabolism. metrionbiosciences.com

Research utilizing rat brain homogenates and slices has shown that dibenzepin hydrochloride can impact cellular respiration. Specifically, at a concentration of 10⁻³ M, it was found to decrease oxygen uptake in whole brain homogenates and uncouple oxidative phosphorylation in brain mitochondria. nih.gov The same concentration also inhibited oxygen uptake in rat brain slices under specific conditions, such as the absence of calcium or the presence of excess potassium in the incubation medium. nih.gov Furthermore, studies on isolated guinea pig ileum have been used to assess the antimuscarinic effects of dibenzepin. nih.gov

Neurochemical Investigations in Preclinical Animal Models

Preclinical animal models are essential for understanding how a drug affects the complex neurochemical environment of the living brain. frontiersin.orgmdpi.comfrontiersin.org

Synaptosomal Uptake Studies in Rodent Brains

Electrophysiological and Neurophysiological Studies in Animal Models

Electrophysiological techniques are used to study the electrical activity of neurons and how it is affected by pharmacological agents. mdpi.com

Electrophysiological studies on canine Purkinje fibers have revealed that dibenzepin has class 1 antiarrhythmic properties. nih.gov It inhibits the fast sodium current without altering its inactivation kinetics. nih.gov The drug was found to shorten the action potential duration at both 50% and 90% repolarization. nih.gov At higher concentrations, it also decreased the maximal diastolic potential and the maximal rate of depolarization. nih.gov These effects were enhanced during hypoxia. nih.gov

Neuronal Firing Rate Modulation

The direct electrophysiological effects of this compound on the modulation of neuronal firing rates in preclinical animal models are not extensively detailed in publicly available scientific literature. As a tricyclic antidepressant, its primary mechanism involves the modulation of neurotransmitter systems, specifically by inhibiting the reuptake of norepinephrine and serotonin. patsnap.com This action increases the concentration of these neurotransmitters in the synaptic cleft, which is expected to influence and modulate the firing rates of postsynaptic neurons. patsnap.com However, specific in vivo or in vitro electrophysiological studies quantifying the precise changes in spike frequency, firing patterns (e.g., tonic vs. phasic firing), or the activity of specific neuronal populations in response to this compound are not prominently documented.

Local Field Potential Alterations

Preclinical Pharmacokinetic Profiles in Animal Models

The pharmacokinetic profile of Dibenzepin describes its absorption, distribution, metabolism, and excretion. While some data is available, specific parameters from rodent studies are not always delineated from general or human data in the literature.

Absorption and Distribution Dynamics in Rodent Species

Following oral administration, Dibenzepin is reported to be well-absorbed through the gastrointestinal tract. medtigo.com The compound exhibits a high volume of distribution, which indicates that it distributes extensively into body tissues rather than remaining confined to the bloodstream. medtigo.com The plasma protein binding of Dibenzepin is approximately 80%. wikipedia.org While these characteristics are crucial for understanding its systemic exposure and availability to target tissues, specific studies detailing the comparative absorption rates, peak plasma concentrations (Cmax), or time to peak concentration (Tmax) in different rodent species like mice and rats are not extensively documented in the available literature.

Table 1: General Pharmacokinetic Parameters of Dibenzepin

ParameterValueSpecies
Bioavailability25%Not Specified in Source wikipedia.org
Plasma Protein Binding~80%Not Specified in Source wikipedia.org
Volume of DistributionHighNot Specified in Source medtigo.com

Note: This table presents generally cited pharmacokinetic values. The specific animal species for these measurements were not detailed in the source materials.

Elimination Kinetics and Excretion Routes (Non-Human)

Dibenzepin undergoes extensive metabolism in the liver, primarily through the action of cytochrome P450 enzymes. medtigo.com The elimination half-life is reported to be approximately 5 hours, although the species for this measurement is not specified. wikipedia.org The primary route of excretion for Dibenzepin and its metabolites is through the urine. medtigo.com A smaller portion of the compound is eliminated via the feces. wikipedia.org The reported excretion ratio is 80% in urine and 20% in feces. wikipedia.org Animal models are critical in preclinical development for predicting drug elimination pathways in humans. nih.govomicsonline.org Drugs with high urinary excretion in animal models are often similarly excreted in humans. nih.gov

Investigation of this compound's Effects on Cellular Bioenergetics

Research has been conducted on the impact of this compound on the fundamental energy-producing processes within cells, particularly within brain tissue.

Oxygen Consumption Studies in Brain Homogenates and Slices (e.g., Rat Brain)

In vitro studies using rat brain tissue have demonstrated that this compound directly affects cellular respiration. At a concentration of 10⁻³ M, the compound was found to decrease the oxygen uptake of whole brain homogenates. This finding suggests an interference with the mitochondrial electron transport chain. The research also indicated that this compound uncouples mitochondrial oxidative phosphorylation in the brain.

Further investigation using rat brain slices showed that at the same concentration (10⁻³ M), the drug inhibits oxygen uptake under specific ionic conditions. This inhibition was observed when calcium was absent from the incubation medium or when the medium contained an excess of potassium.

Table 2: Effects of this compound on Oxygen Consumption in Rat Brain Tissue

Experimental ModelDibenzepin HCl ConcentrationSpecific ConditionsObserved Effect
Rat Brain Homogenate10⁻³ MStandardDecrease in oxygen uptake
Rat Brain Mitochondria10⁻³ MStandardUncoupling of oxidative phosphorylation
Rat Brain Slices10⁻³ MCalcium-free mediumInhibition of oxygen uptake
Rat Brain Slices10⁻³ MExcess potassium in mediumInhibition of oxygen uptake

Uncoupling of Mitochondrial Oxidative Phosphorylation

Preclinical research utilizing in vitro models has demonstrated that this compound can influence mitochondrial respiration. Specifically, studies on rat brain homogenates have shown that this compound acts as an uncoupler of mitochondrial oxidative phosphorylation. nih.gov This process is fundamental to cellular energy production, where the oxidation of substrates is linked to the phosphorylation of adenosine (B11128) diphosphate (B83284) (ADP) to produce adenosine triphosphate (ATP).

The uncoupling action of a compound disrupts this linkage, leading to an increase in the rate of oxygen consumption without a corresponding increase in ATP synthesis. In the case of this compound, at a concentration of 10-3 M, it was observed to decrease the oxygen uptake of whole brain homogenates, an effect indicative of its interaction with the mitochondrial respiratory chain. nih.gov This suggests that at this concentration, beyond simply uncoupling, it may also inhibit components of the electron transport chain.

Further investigations on rat brain slices revealed that this compound at the same concentration (10-3 M) inhibits oxygen uptake under specific ionic conditions. nih.gov This inhibition was noted when calcium was absent from the incubation medium or when the medium contained an excess of potassium. nih.gov These findings point towards a complex interaction of dibenzepin with mitochondrial function, influenced by the surrounding ionic environment.

The following table is illustrative, based on the qualitative descriptions found in the cited research. The full-text study containing the specific quantitative data was not accessible.

Table 1: Illustrative Effect of this compound on Mitochondrial Respiration in Rat Brain Homogenates

Parameter Control This compound (10-3 M) Reference
Mitochondrial Oxidative Phosphorylation Coupled Uncoupled nih.gov
Oxygen Uptake Baseline Decreased nih.gov

Theoretical and Comparative Neuropharmacological Considerations of Dibenzepin Hydrochloride

Dibenzepin (B26263) Hydrochloride as a Probe in Neurotransmitter System Research

Dibenzepin hydrochloride serves as a valuable pharmacological tool for investigating the complexities of neurotransmitter systems, primarily due to its specific effects on monoamine reuptake. Its primary mechanism of action involves the inhibition of norepinephrine (B1679862) and serotonin (B10506) reuptake in the synaptic cleft, which increases the availability of these neurotransmitters to postsynaptic receptors. patsnap.compatsnap.com This action allows researchers to probe the functional roles of noradrenergic and serotonergic pathways in various physiological and pathological processes.

By modulating the levels of norepinephrine and serotonin, dibenzepin can be used in preclinical and clinical studies to elucidate the involvement of these neurotransmitter systems in mood regulation, cognition, and behavior. patsnap.com For instance, its administration in animal models can help to understand the neurobiological underpinnings of depression and the mechanisms of antidepressant action. Furthermore, its effects on different receptor subtypes can be studied to dissect the specific contributions of various signaling pathways. patsnap.comncats.io

Research has also utilized dibenzepin to explore the downstream and adaptive changes that occur in the brain following chronic antidepressant treatment. These studies are crucial for understanding the delayed therapeutic onset of many antidepressant medications. psychiatry-psychopharmacology.com Investigations into long-term treatment with dibenzepin have provided insights into processes like receptor down-regulation and alterations in gene expression, contributing to a broader understanding of neuroplasticity in response to pharmacological intervention. en-academic.com

Pharmacological Classification Within Non-Selective Monoamine Reuptake Inhibitors

This compound is classified as a tricyclic antidepressant (TCA), a group of compounds characterized by their three-ring chemical structure. nih.govwikipedia.org Within the broader class of antidepressants, it falls under the category of non-selective monoamine reuptake inhibitors. ncats.iodrugbank.com This classification stems from its primary pharmacological action: the blockade of both serotonin and norepinephrine transporters (SERT and NET), leading to an increase in the synaptic concentrations of both neurotransmitters. patsnap.comnih.gov

The term "non-selective" distinguishes it from newer classes of antidepressants, such as selective serotonin reuptake inhibitors (SSRIs), which exhibit a much higher affinity for SERT over NET. tg.org.au While dibenzepin affects both transporter systems, its potency can differ between them. Some sources suggest it acts as a selective norepinephrine reuptake inhibitor with potencies similar to imipramine (B1671792), while also possessing weaker effects on serotonin reuptake. ncats.iowikipedia.org This profile places it among other TCAs like amitriptyline (B1667244) and imipramine, which also exhibit mixed and varied affinities for monoamine transporters. cambridge.orgnih.gov

Distinguishing Pharmacological Attributes of this compound from Other Tricyclic Antidepressants

While sharing the core tricyclic structure and the general mechanism of non-selective monoamine reuptake inhibition with other TCAs, this compound possesses a unique pharmacological profile that sets it apart. wikipedia.orgcambridge.org

One of the most notable distinctions is its relatively weak anticholinergic activity compared to other prominent TCAs like amitriptyline and imipramine. wikipedia.orgnih.gov Studies have shown that dibenzepin has a significantly lower affinity for muscarinic acetylcholine (B1216132) receptors, which translates to a reduced potential for related side effects. nih.gov

In terms of its primary targets, dibenzepin is described as having pharmacological properties midway between those of imipramine and amitriptyline. cambridge.org It is a potent norepinephrine reuptake inhibitor, with a potency comparable to imipramine. ncats.iowikipedia.org However, its effect on serotonin reuptake is considered weak or negligible. wikipedia.org This contrasts with other TCAs, such as clomipramine, which is a more potent serotonin reuptake inhibitor.

Furthermore, unlike many other TCAs, dibenzepin has been reported to have no or negligible effects on α1- and α2-adrenergic receptors, as well as 5-HT1A and 5-HT2A serotonin receptors. wikipedia.org This greater selectivity at the primary site of action with fewer off-target interactions contributes to its distinct profile.

Hypothesized Mechanisms Underlying Delayed Onset of Pharmacological Effects

The therapeutic effects of this compound, like other tricyclic antidepressants, are not immediate and typically take several weeks to manifest. This delayed onset of action suggests that the acute pharmacological effect of blocking monoamine reuptake is not the sole determinant of its clinical efficacy. psychiatry-psychopharmacology.commpg.de The leading hypothesis posits that chronic administration of the antidepressant induces neuroadaptive changes in the brain over time. psychiatry-psychopharmacology.compsychiatrist.com

Initially, the increased availability of norepinephrine and serotonin in the synapse leads to the activation of presynaptic autoreceptors (e.g., α2-adrenergic and 5-HT1A receptors), which act as a negative feedback mechanism, reducing the firing rate of monoaminergic neurons and neurotransmitter release. tg.org.au With continued treatment, these autoreceptors are thought to undergo desensitization or downregulation. tg.org.au This process gradually disinhibits the neurons, leading to a sustained increase in neurotransmitter release in the presence of reuptake blockade.

Furthermore, long-term treatment with antidepressants is associated with changes in the sensitivity and density of postsynaptic receptors. For instance, a downregulation of β-adrenergic receptors is a well-documented phenomenon following chronic administration of various antidepressants. psychiatrist.com More recent theories also emphasize the role of neuroplasticity and cellular resilience. Chronic antidepressant treatment may promote neurogenesis, synaptogenesis, and the expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF), which can help to reverse the neuronal atrophy and cell loss observed in response to chronic stress and depression. mpg.de

Integration of this compound Research into Broader Neuropharmacology Theories

Research on this compound has contributed to and been integrated into several key theories in neuropharmacology, particularly the monoamine hypothesis of depression and its subsequent refinements. Initially, the discovery that drugs like dibenzepin, which increase synaptic levels of monoamines, were effective in treating depression provided strong support for the idea that a deficiency in norepinephrine and/or serotonin was a key etiological factor in the disorder. patsnap.compatsnap.compsychiatrist.com

However, the delayed onset of action of dibenzepin and other TCAs challenged a simple, direct correlation between synaptic monoamine levels and mood. psychiatry-psychopharmacology.commpg.de This led to the development of more nuanced theories, such as the monoamine receptor hypothesis, which posits that the therapeutic effects are related to adaptive changes in receptor sensitivity, including the downregulation of β-adrenergic and 5-HT2 receptors. tg.org.aupsychiatrist.com Studies investigating the long-term effects of dibenzepin on receptor populations have provided evidence for these adaptive changes. en-academic.com

Potential for Research on Non-Conventional Pharmacological Targets or Mechanisms

One area of interest is its interaction with ion channels. Some studies have shown that tricyclic antidepressants can block cardiac L-type calcium channels, which may have implications for both therapeutic and adverse cardiac effects. ncats.ioncats.io Further investigation into dibenzepin's specific effects on various neuronal and cardiac ion channels could reveal novel mechanisms of action.

Another avenue for exploration is its influence on intracellular signaling pathways beyond those directly linked to monoamine receptors. For example, research could examine its effects on protein kinases, gene expression, and epigenetic modifications that are now understood to play a role in the long-term actions of antidepressants and neuroplasticity. mpg.de

Furthermore, some research has suggested that dibenzepin may have effects on mitochondrial function, such as uncoupling oxidative phosphorylation and affecting oxygen uptake in brain tissue at high concentrations. nih.govnih.gov While the clinical relevance of these findings is unclear, they point towards potential metabolic and cellular mechanisms that could be further explored. The potential for dibenzepin to influence neuroinflammatory pathways or have direct effects on glial cells are other areas that remain largely unexplored but could yield new insights into its pharmacological profile.

Q & A

Basic Research Question: How to identify and quantify Dibenzepin hydrochloride in complex matrices?

Q: What methodological approaches are recommended for the structural identification and quantification of this compound in biological samples or pharmaceutical formulations? A: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying this compound. The USP monographs for related tricyclic antidepressants (e.g., Doxepin Hydrochloride) recommend using reverse-phase HPLC with UV detection at 254 nm, optimized with a C18 column and mobile phases containing acetonitrile and phosphate buffer (pH 3.0) . For isomer separation (if applicable), ensure a resolution (R) ≥1.5 between peaks using validated relative retention times . Quantification requires calibration against certified reference standards, with calculations accounting for (Z)- and (E)-isomer ratios .

Basic Research Question: What are the primary pharmacological targets of this compound?

Q: How can researchers experimentally validate the interaction of this compound with serotonin/norepinephrine transporters? A: Radioligand binding assays using tritiated neurotransmitters (e.g., [³H]-serotonin) in synaptosomal preparations are standard. Competitive binding experiments should measure IC₅₀ values, with comparisons to established tricyclic antidepressants (e.g., imipramine). Ensure proper controls for nonspecific binding (e.g., using excess cold ligand) .

Advanced Research Question: How to resolve discrepancies in reported isomer-specific activity of this compound?

Q: Conflicting studies report variations in the potency of this compound isomers. What experimental design can reconcile these discrepancies? A: Use chiral chromatography (e.g., Chiralpak® columns) to isolate (Z)- and (E)-isomers. Validate purity via NMR (¹H and ¹³C) and circular dichroism. Test isolated isomers in parallel in vitro assays (e.g., receptor binding, cAMP modulation) under identical conditions. Statistical analysis should include dose-response curves and ANOVA to assess isomer-specific differences .

Advanced Research Question: How to address historical safety concerns in modern research protocols?

Q: Given its withdrawal in some countries due to suicidal risk, what safeguards are critical when designing clinical or preclinical studies involving this compound? A: Preclinical studies must adhere to OECD/ICH guidelines for dose escalation and toxicity profiling. Include behavioral monitoring (e.g., forced swim test, open-field assays) in animal models to assess suicidality risk. For human trials, rigorous inclusion/exclusion criteria (e.g., excluding patients with suicidal ideation) and real-time adverse event reporting are mandatory .

Advanced Research Question: How to resolve contradictions in efficacy data across studies?

Q: Some studies report this compound as effective in treatment-resistant depression, while others show no superiority over placebo. How can meta-analysis address this? A: Conduct a systematic review using PRISMA guidelines. Extract data from randomized controlled trials (RCTs) with standardized inclusion criteria (e.g., Hamilton Depression Rating Scale scores). Perform subgroup analyses for dose, treatment duration, and patient demographics. Use Cochrane risk-of-bias tools to assess study quality and heterogeneity via I² statistics .

Advanced Research Question: What in vivo models best replicate this compound’s pharmacokinetic profile?

Q: Which animal models and sampling protocols are optimal for studying this compound’s absorption, distribution, and metabolite formation? A: Use Sprague-Dawley rats or C57BL/6 mice with chronic catheterization for serial blood sampling. Administer this compound orally (5–20 mg/kg) and intravenously (1–5 mg/kg) to calculate bioavailability. Analyze plasma and brain homogenates via LC-MS/MS. Monitor major metabolites (e.g., desmethyl derivatives) using stable isotope-labeled internal standards .

Advanced Research Question: How to optimize synthetic routes for this compound derivatives?

Q: What catalytic systems improve yield in the synthesis of Dibenzepin analogs with modified side chains? A: Employ Buchwald-Hartwig amination for introducing dimethylaminoethyl groups to the dibenzazepine core. Optimize palladium catalysts (e.g., XPhos Pd G3) in toluene/tert-butanol mixtures. Monitor reaction progress via TLC (Rf = 0.4 in ethyl acetate/hexane 1:1). Purify intermediates via flash chromatography (silica gel, gradient elution) .

Advanced Research Question: How to analyze this compound’s interaction with cytochrome P450 enzymes?

Q: What in vitro assays determine Dibenzepin’s role as a CYP2D6 inhibitor or substrate? A: Use human liver microsomes (HLMs) with probe substrates (e.g., dextromethorphan for CYP2D6). Pre-incubate this compound (1–100 µM) with NADPH for 30 min. Quantify metabolite formation (e.g., dextrorphan) via LC-MS/MS. Calculate inhibition constants (Ki) using nonlinear regression (GraphPad Prism) .

Advanced Research Question: How to mitigate batch-to-batch variability in preclinical studies?

Q: What quality control measures ensure consistency in this compound batches used across labs? A: Implement USP/Ph. Eur. specifications for purity (≥98% by HPLC), residual solvents (≤0.1% via GC-FID), and isomer ratios. Share certificates of analysis (CoA) across collaborating labs. Use stability-indicating methods (e.g., forced degradation under acidic/oxidative conditions) to validate storage protocols .

Advanced Research Question: How to design receptor selectivity studies for Dibenzepin analogs?

Q: What high-throughput screening (HTS) platforms differentiate Dibenzepin derivatives’ affinity for serotonin vs. histamine receptors? A: Use fluorescence-based HTS (e.g., FLIPR Tetra®) with CHO-K1 cells expressing recombinant human receptors. Screen analogs at 10 µM against 5-HT₂A, H1, and α₁-adrenergic receptors. Confirm hits with radioligand displacement assays (Kd ≤ 100 nM for target selectivity) .

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Dibenzepin hydrochloride
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Dibenzepin hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.